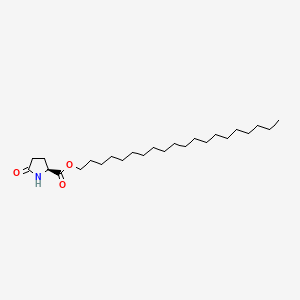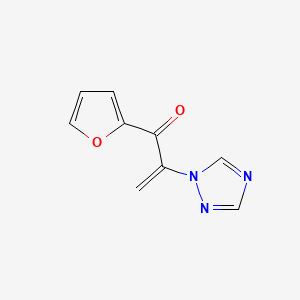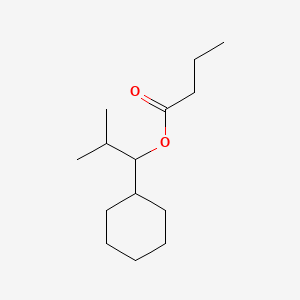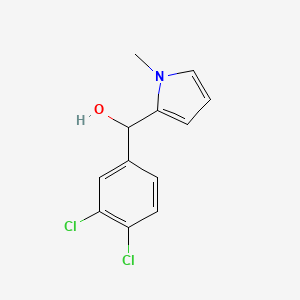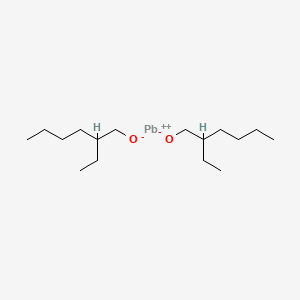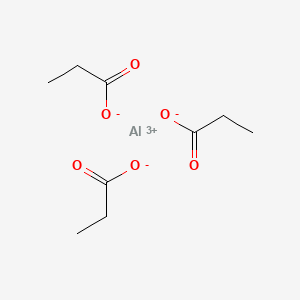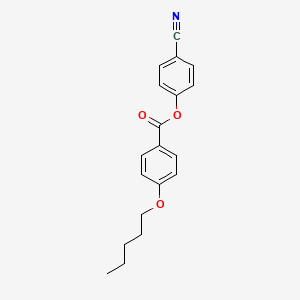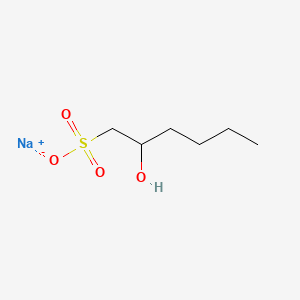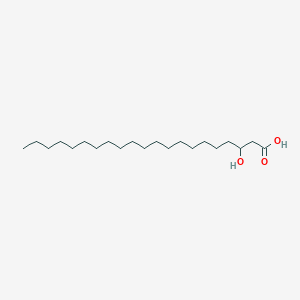
5-Chloro-2-methylisothiazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlor-2-methylisothiazolidin-3-on ist eine organische Verbindung mit der Summenformel C4H6ClNOS. Sie gehört zur Familie der Isothiazolinone, die für ihre antimikrobiellen Eigenschaften bekannt ist. Diese Verbindung wird in verschiedenen industriellen Anwendungen als Biozid eingesetzt, darunter die Wasseraufbereitung, Farben und Körperpflegeprodukte .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Chlor-2-methylisothiazolidin-3-on erfolgt typischerweise durch Cyclisierung von cis-N-Methyl-3-thiocyanoacrylamid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Isothiazolinonrings zu gewährleisten .
Industrielle Produktionsmethoden
Im industriellen Maßstab wird 5-Chlor-2-methylisothiazolidin-3-on häufig in großen Mengen unter Verwendung eines kontinuierlichen Verfahrens hergestellt. Dieses Verfahren ermöglicht die effiziente Produktion der Verbindung bei gleichzeitiger Aufrechterhaltung hoher Reinheit und Ausbeute .
Analyse Chemischer Reaktionen
Reaktionstypen
5-Chlor-2-methylisothiazolidin-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in die entsprechenden Thiol-Derivate umwandeln.
Substitution: Halogensubstitutionsreaktionen können das Chloratom durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Sulfoxide, Sulfone, Thiole und verschiedene substituierte Isothiazolinone .
Wissenschaftliche Forschungsanwendungen
5-Chlor-2-methylisothiazolidin-3-on findet in der wissenschaftlichen Forschung eine breite Anwendung:
Chemie: Es wird als Biozid in verschiedenen chemischen Formulierungen verwendet, um mikrobielles Wachstum zu verhindern.
Biologie: Die Verbindung wird auf ihre antimikrobiellen Eigenschaften und ihre Wirksamkeit gegen verschiedene Bakterien- und Pilzstämme untersucht.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als antimikrobielles Mittel in medizinischen Geräten und Behandlungen zu untersuchen.
Industrie: Es wird in industriellen Anwendungen wie Wasseraufbereitung, Farben, Klebstoffen und Körperpflegeprodukten eingesetzt .
Wirkmechanismus
Die antimikrobielle Aktivität von 5-Chlor-2-methylisothiazolidin-3-on beruht hauptsächlich auf seiner Fähigkeit, mikrobielle Zellmembranen zu stören. Die Verbindung reagiert mit Thiolgruppen in Proteinen, was zur Inaktivierung essentieller Enzyme und zur Störung zellulärer Prozesse führt. Dies führt zur Hemmung des mikrobiellen Wachstums und zum endgültigen Absterben der Mikroorganismen .
Wirkmechanismus
The antimicrobial activity of 5-Chloro-2-methylisothiazolidin-3-one is primarily due to its ability to disrupt microbial cell membranes. The compound reacts with thiol groups in proteins, leading to the inactivation of essential enzymes and the disruption of cellular processes. This results in the inhibition of microbial growth and the eventual death of the microorganisms .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methylisothiazolinon: Ein weiteres Mitglied der Isothiazolinon-Familie, bekannt für seine antimikrobiellen Eigenschaften.
Methylchlorisothiazolinon: Oft in Kombination mit Methylisothiazolinon verwendet, um die antimikrobielle Aktivität zu verstärken.
Einzigartigkeit
5-Chlor-2-methylisothiazolidin-3-on ist aufgrund seiner spezifischen Chlorsubstitution einzigartig, die seine antimikrobielle Wirksamkeit im Vergleich zu anderen Isothiazolinonen erhöht. Dies macht es besonders effektiv in Anwendungen, bei denen eine starke antimikrobielle Aktivität erforderlich ist .
Eigenschaften
CAS-Nummer |
94201-91-9 |
|---|---|
Molekularformel |
C4H6ClNOS |
Molekulargewicht |
151.62 g/mol |
IUPAC-Name |
5-chloro-2-methyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C4H6ClNOS/c1-6-4(7)2-3(5)8-6/h3H,2H2,1H3 |
InChI-Schlüssel |
SEKMAUCMRCHQMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CC(S1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





